molecular formula C22H23NO2 B1385518 4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline CAS No. 1040688-30-9

4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline

Cat. No. B1385518
CAS RN: 1040688-30-9
M. Wt: 333.4 g/mol
InChI Key: URFMHFQYKWOWFD-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline” is a complex organic compound. It contains a benzene ring (benzyloxy) and an aniline group (N-[2-(2-methylphenoxy)ethyl]), which suggests that it might be used in the production of dyes, pharmaceuticals, or polymers .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzene ring and the various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a dye, its mechanism of action might involve the absorption of light at specific wavelengths .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety equipment and follow safe handling procedures. The specific hazards associated with this compound would depend on its exact structure and properties .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It might be of interest in fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-18-7-5-6-10-22(18)24-16-15-23-20-11-13-21(14-12-20)25-17-19-8-3-2-4-9-19/h2-14,23H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFMHFQYKWOWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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